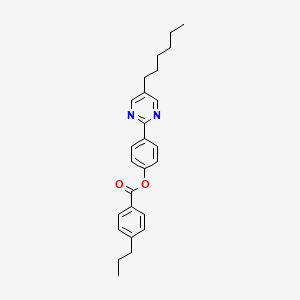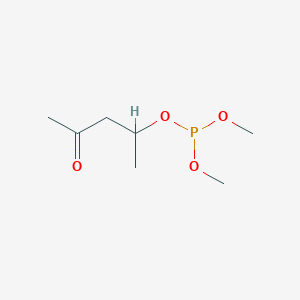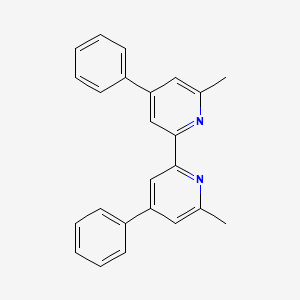
6,6'-Dimethyl-4,4'-diphenyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. It is characterized by the presence of two pyridine rings connected by a carbon-carbon bond, with methyl and phenyl substituents at the 6,6’ and 4,4’ positions, respectively. This compound is known for its ability to form complexes with various metal ions, making it valuable in coordination chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the reaction of 6-bromopicoline with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as toluene, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to the corresponding bipyridyl anion.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding N-oxide, while reduction with sodium borohydride produces the bipyridyl anion.
Applications De Recherche Scientifique
6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties and electronic characteristics.
Biology: The compound’s metal complexes are investigated for their potential as enzyme inhibitors and therapeutic agents.
Medicine: Research explores its use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism by which 6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. The compound can also participate in electron transfer processes, making it valuable in redox chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 6,6’-Dimethyl-2,2’-bipyridine
- 4,4’-Diphenyl-2,2’-bipyridine
Uniqueness
6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine is unique due to the presence of both methyl and phenyl substituents, which can influence its steric and electronic properties. This combination of substituents can enhance its ability to form stable complexes with metal ions and modify the reactivity of these complexes in catalytic applications.
Propriétés
Numéro CAS |
130536-68-4 |
|---|---|
Formule moléculaire |
C24H20N2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-methyl-6-(6-methyl-4-phenylpyridin-2-yl)-4-phenylpyridine |
InChI |
InChI=1S/C24H20N2/c1-17-13-21(19-9-5-3-6-10-19)15-23(25-17)24-16-22(14-18(2)26-24)20-11-7-4-8-12-20/h3-16H,1-2H3 |
Clé InChI |
GYXDTIPNJPUSJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

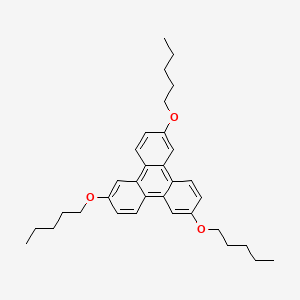
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
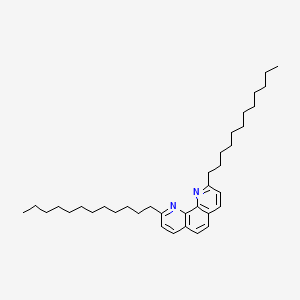
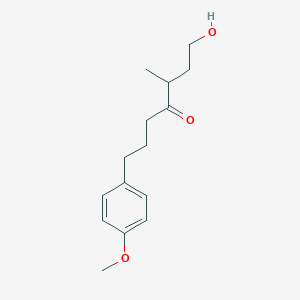
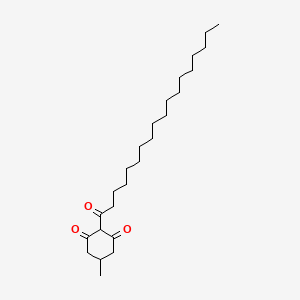
![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

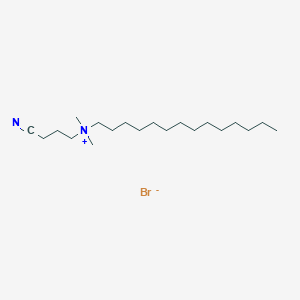
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
